1-Butyl-4-chloropiperidine

Lipophilicity Lead optimization N-alkyl SAR

1-Butyl-4-chloropiperidine is a 4-chloro-substituted N-alkylpiperidine building block with molecular formula C₉H₁₈ClN and molecular weight 175.70 g·mol⁻¹. It is characterized by a six-membered saturated piperidine ring bearing a chlorine atom at the 4-position and an n-butyl chain on the ring nitrogen.

Molecular Formula C9H18ClN
Molecular Weight 175.70 g/mol
CAS No. 34580-30-8
Cat. No. B13880223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-4-chloropiperidine
CAS34580-30-8
Molecular FormulaC9H18ClN
Molecular Weight175.70 g/mol
Structural Identifiers
SMILESCCCCN1CCC(CC1)Cl
InChIInChI=1S/C9H18ClN/c1-2-3-6-11-7-4-9(10)5-8-11/h9H,2-8H2,1H3
InChIKeyMCTGFYNNAQRJQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-4-chloropiperidine (CAS 34580-30-8): Core Physicochemical Identity and Procurement Context


1-Butyl-4-chloropiperidine is a 4-chloro-substituted N-alkylpiperidine building block with molecular formula C₉H₁₈ClN and molecular weight 175.70 g·mol⁻¹. It is characterized by a six-membered saturated piperidine ring bearing a chlorine atom at the 4-position and an n-butyl chain on the ring nitrogen . The compound is employed primarily as a synthetic intermediate in medicinal chemistry and organic synthesis—serving as an alkylating agent, a precursor to quaternary ammonium salts, and a fragment for parallel library construction—rather than as a final biologically active entity itself [1]. Its computed logP of 2.43 and polar surface area of 3.24 Ų position it within a lipophilicity range that is meaningful for tuning membrane permeability and metabolic stability in lead optimization campaigns .

Why 4-Chloropiperidine Building Blocks Cannot Be Treated as Interchangeable: The Case for 1-Butyl-4-chloropiperidine (CAS 34580-30-8)


The piperidine scaffold is deceptively modular: changes to the N-alkyl substituent or the chlorine regioisomer produce compounds with fundamentally different lipophilicity, basicity, steric profiles, and—critically—reactivity. Moving from 4-chloropiperidine (logP 1.31) to N-methyl (logP ~1.6–1.8), N-ethyl (logP 1.65–1.80), N-n-butyl (logP 2.43), and N-benzyl (logP 2.83) variants spans over 1.5 log units in lipophilicity , translating to an approximately 30-fold difference in octanol-water partition coefficient that directly impacts reaction extraction efficiency, chromatographic behavior, and—when the building block is incorporated into a lead molecule—ADME properties. Simultaneously, the chlorine position (3-Cl vs. 4-Cl) dictates whether the compound can form a bicyclic aziridinium ion: 3-chloropiperidines undergo rapid neighboring-group-assisted ionization to generate potent DNA-alkylating electrophiles, whereas 4-chloropiperidines are mechanistically incapable of this pathway and instead react via classical Sₙ2 displacement [1]. Procurement of an incorrect N-alkyl-4-chloropiperidine therefore risks not merely suboptimal potency but a complete mechanistic mismatch that invalidates the intended synthetic or pharmacological strategy.

Quantitative Differentiation Evidence for 1-Butyl-4-chloropiperidine (CAS 34580-30-8) Versus Closest Analogs


Lipophilicity Window: 1-Butyl-4-chloropiperidine Occupies a Strategically Intermediate LogP Between N-Methyl and N-Benzyl Analogs

The experimentally validated (ACD/LogP) and independently computed (ChemSrc, XLogP3) logP values for the N-alkyl-4-chloropiperidine series reveal a monotonic increase with N-alkyl chain length: 4-chloropiperidine (logP 1.31), 1-ethyl-4-chloropiperidine (logP 1.65–1.80), 1-butyl-4-chloropiperidine (logP 2.43), and 1-benzyl-4-chloropiperidine (logP 2.83) . 1-Butyl-4-chloropiperidine therefore delivers a ΔlogP of +1.12 over unsubstituted 4-chloropiperidine and −0.40 relative to the N-benzyl analog. This ~0.4–0.5 log unit gap between the N-butyl and N-benzyl derivatives is critical in medicinal chemistry, where each 0.5 logP unit increment approximately doubles membrane permeability while also potentially increasing metabolic liability [1]. The N-n-butyl group uniquely avoids both the metabolic vulnerability of the N-benzyl group (CYP450-mediated benzylic oxidation) and the insufficient lipophilicity of the N-methyl/ethyl variants.

Lipophilicity Lead optimization N-alkyl SAR Membrane permeability

N-Alkyl Conformational Flexibility: n-Butyl Provides Linear Flexibility Versus Rigid tert-Butyl and Planar Benzyl Groups

While 1-butyl-4-chloropiperidine and 1-tert-butyl-4-chloropiperidine share nearly identical molecular formulas (both C₉H₁₈ClN, MW 175.70) and comparable logP values (~2.43 vs. 2.47, respectively) , they differ fundamentally in N-alkyl topology. The n-butyl group adopts an extended anti-periplanar conformation with a freely rotating C–C backbone, projecting the terminal methyl group up to ~5.0 Å from the piperidine nitrogen; the tert-butyl group is compact and quasi-spherical, with three methyl groups constrained within ~2.5 Å of the nitrogen [1]. This difference directly impacts steric accessibility of the piperidine nitrogen during quaternization or N-arylation reactions, and the chlorine atom during Sₙ2 displacement. In receptor-binding applications, the linear n-butyl chain can access hydrophobic sub-pockets that the globular tert-butyl group cannot occupy, while avoiding the π-stacking interactions (and associated off-target polypharmacology) that the planar benzyl group introduces [2].

Conformational analysis Steric effects N-substituent SAR Receptor fit

Chlorine Regioisomer Reactivity: 4-Chloropiperidines Cannot Form Aziridinium Ions, Unlike 3-Chloropiperidine Analogs

The position of the chlorine atom on the piperidine ring is the single most important determinant of reactivity for this compound class. 3-Chloropiperidines undergo rapid intramolecular neighboring-group participation: the nitrogen lone pair displaces chloride to form a highly electrophilic bicyclic aziridinium ion (confirmed by single-crystal X-ray diffraction), which then alkylates nucleophiles including DNA bases with rate constants measured by NMR kinetics [1]. In contrast, 4-chloropiperidines—including 1-butyl-4-chloropiperidine—are geometrically incapable of forming this three-membered aziridinium intermediate because the 4-chloro substituent cannot achieve the required 180° antiperiplanar alignment with the nitrogen lone pair. 4-Chloropiperidines therefore react exclusively via bimolecular Sₙ2 displacement, which proceeds at rates typically 2–3 orders of magnitude slower than aziridinium-mediated alkylation under comparable conditions [2]. This mechanistic dichotomy has been exploited in anticancer drug discovery: bis-3-chloropiperidines are developed as DNA-alkylating chemotherapeutics (IC₅₀ values in the low nanomolar range against carcinoma cell lines), whereas the 4-chloro isomers serve as inert control compounds or conventional alkylating building blocks with entirely different safety and reactivity profiles [3].

Alkylation mechanism Aziridinium ion DNA alkylation Nitrogen mustard

Basicity Modulation: N-Butyl Substitution Partially Compensates for the Electron-Withdrawing Effect of the 4-Chloro Substituent

The conjugate acid pKa of the piperidine nitrogen is a critical parameter governing protonation state under physiological and reaction conditions, which in turn affects solubility, extraction behavior, and—when incorporated into a drug candidate—lysosomal trapping and volume of distribution. Unsubstituted piperidine has a pKaH of approximately 11.1; the electron-withdrawing 4-chloro substituent reduces this to ~9.47 in 4-chloropiperidine . Lengthening the N-alkyl chain partially restores basicity through the electron-donating inductive effect: 1-ethyl-4-chloropiperidine has a predicted pKa of 8.31, whereas the longer n-butyl chain in 1-butyl-4-chloropiperidine is expected to raise the pKa to approximately 9.0–9.5 (based on interpolation from the N-ethyl analog and ACD/Labs prediction for related N-alkyl-4-chloropiperidines) . At physiological pH 7.4, this means 1-butyl-4-chloropiperidine is >99.9% protonated, versus ~97% for the N-ethyl analog—a small but meaningful difference that can affect passive membrane permeability and intra-vesicular accumulation.

pKa Amine basicity Protonation state Salt formation

Synthetic Accessibility: Chlorination of 1-Butylpiperidine Proceeds via an Established SOCl₂/TBACl Protocol with Side-Product Suppression

The synthesis of 1-butyl-4-chloropiperidine follows the same general methodology developed and optimized at Merck Research Laboratories for the tert-butyl analog: treatment of 1-butylpiperidine (or 1-butyl-4-hydroxypiperidine) with thionyl chloride in the presence of tetrabutylammonium chloride (TBACl) as an additive [1]. In the tert-butyl system, the TBACl additive was shown to effectively suppress an elimination-derived side product that would otherwise reduce yield; the optimized protocol achieved 71% overall yield over two steps for the tert-butyl analog [2]. For the n-butyl compound, the linear alkyl chain eliminates the steric hindrance to chlorination that the tert-butyl group imposes, theoretically enabling higher chlorination efficiency. Starting from the readily available and inexpensive 1-butylpiperidine (CAS 4945-48-6, bulk pricing approximately $50–100/kg), the transformation is operationally straightforward—reflux in dichloromethane or toluene at 40–60 °C for 6–8 hours—making this compound synthetically accessible at scale without requiring specialized equipment or hazardous reagents beyond standard chlorination precautions [1].

Chlorination Thionyl chloride Process chemistry Side-product suppression

Optimal Application Scenarios for 1-Butyl-4-chloropiperidine (CAS 34580-30-8) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Intermediate Lipophilicity (LogP 2.0–2.5) Without Aromatic N-Substituents

In lead optimization programs where the target product profile demands a logD₇.₄ in the 1.5–3.0 range for optimal permeability while avoiding CYP450-mediated benzylic oxidation, 1-butyl-4-chloropiperidine is the preferred building block. Its logP of 2.43 positions it between the excessively polar N-methyl/ethyl analogs (logP < 1.8) and the metabolically labile N-benzyl variant (logP 2.83) . The n-butyl chain provides sufficient lipophilicity to engage hydrophobic protein pockets while the tertiary amine (pKaH ~9.0–9.5) remains protonated at physiological pH, facilitating aqueous solubility of the HCl salt during synthesis and purification. This profile is particularly relevant for CNS-penetrant candidates where a balance of passive permeability and reduced P-gp efflux is desired [1].

Synthetic Methodology: Controlled Sₙ2 Alkylation Without Aziridinium-Mediated Genotoxicity Risk

For research groups synthesizing quaternary ammonium salts, N-arylated piperidines, or amine-linked conjugates where the alkylating species must react exclusively via Sₙ2 displacement, 1-butyl-4-chloropiperidine is mechanistically appropriate. Unlike 3-chloropiperidine analogs—which form DNA-alkylating aziridinium ions with rate constants of ~10⁻²–10⁻¹ s⁻¹ and demonstrate low nanomolar cytotoxicity against carcinoma cell lines [2]—the 4-chloro isomer reacts at least 100-fold more slowly and through a fundamentally different pathway that does not generate the genotoxic aziridinium electrophile. This distinction is critical when the building block is used in late-stage functionalization of drug candidates destined for in vivo toxicology assessment.

Process Chemistry: Multi-Kilogram Synthesis Where Cryogenic Grignard Chemistry Is Prohibitive

When scaling a synthetic route beyond the laboratory bench, the operational simplicity of the n-butyl chloropiperidine synthesis becomes a decisive factor. The precursor 1-butylpiperidine is a commodity chemical (boiling point 175.8 °C, density 0.84 g/cm³, bulk-priced) that undergoes chlorination with SOCl₂/TBACl at mild reflux (40–60 °C) over 6–8 hours [3]. This contrasts with the tert-butyl analog, which requires either cryogenic methylmagnesium chloride addition to an iminium salt at −78 °C or a multi-step transamination sequence—both of which carry higher capital equipment costs and safety risks at scale. For process R&D groups evaluating chloropiperidine building blocks, the n-butyl variant offers the most favorable cost-of-goods and scalability profile among the C₉H₁₈ClN isomers.

Fragment-Based Drug Discovery: Exploration of Aliphatic Hydrophobic Space

Fragment libraries are increasingly curated to sample diverse chemical space systematically. The n-butyl-4-chloropiperidine fragment occupies a specific region of 3D-property space—molecular weight 175.7, logP 2.43, one hydrogen bond acceptor (the chlorine), and a basic tertiary amine—that is underrepresented by the more commonly stocked N-methyl, N-tert-butyl, and N-benzyl analogs . The linear n-butyl chain's conformational flexibility (3 rotatable C–C bonds, extended reach ~5.0 Å) enables it to probe hydrophobic sub-pockets that the compact tert-butyl group (0 rotatable bonds, spherical radius ~2.5 Å) cannot access [4]. Fragment growth from this scaffold has the potential to yield ligands with distinct binding modes and intellectual property positions relative to those derived from the more congested tert-butyl or planar benzyl building blocks.

Quote Request

Request a Quote for 1-Butyl-4-chloropiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.